molecular formula C10H11FO2 B7894783 5-Fluoro-2-isopropylbenzoic acid

5-Fluoro-2-isopropylbenzoic acid

Cat. No.: B7894783
M. Wt: 182.19 g/mol
InChI Key: OVJGVDMSIUDAJG-UHFFFAOYSA-N
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Description

5-Fluoro-2-isopropylbenzoic acid: is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzoic acid, where the hydrogen atom at the 5th position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the 2nd position is replaced by an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-isopropylbenzoic acid can be achieved through several methods. One common approach involves the fluorination of 2-isopropylbenzoic acid. This can be done using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and may be carried out at room temperature or slightly elevated temperatures to ensure complete fluorination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could be the direct fluorination of 2-isopropylbenzoic acid using elemental fluorine in the presence of a catalyst. This method allows for large-scale production with high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-isopropylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Products may include quinones or other oxidized aromatic compounds.

    Reduction: Products may include alcohols or aldehydes.

    Substitution: Products depend on the nucleophile used, resulting in various substituted benzoic acid derivatives.

Scientific Research Applications

5-Fluoro-2-isopropylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and stability.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, aiding in the study of fluorine’s role in biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-isopropylbenzoic acid depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially enhancing its binding affinity and selectivity. The isopropyl group can also affect the compound’s lipophilicity and membrane permeability, impacting its overall bioactivity.

Comparison with Similar Compounds

    2-Fluorobenzoic acid: Lacks the isopropyl group, making it less lipophilic.

    2-Isopropylbenzoic acid: Lacks the fluorine atom, affecting its reactivity and biological activity.

    5-Chloro-2-isopropylbenzoic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.

Uniqueness: 5-Fluoro-2-isopropylbenzoic acid is unique due to the presence of both the fluorine atom and the isopropyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-fluoro-2-propan-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-6(2)8-4-3-7(11)5-9(8)10(12)13/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJGVDMSIUDAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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